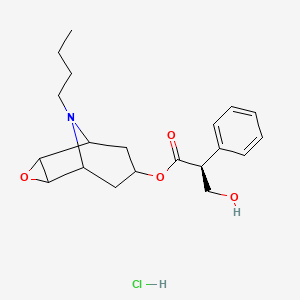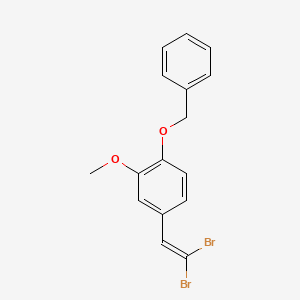
Sulfachlorpyridazine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfachlorpyridazine-d4 is a deuterium-labeled derivative of sulfachlorpyridazine, a broad-spectrum sulfonamide antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of sulfonamide antibiotics. Sulfachlorpyridazine itself is effective against both Gram-positive and Gram-negative aerobic bacteria .
Applications De Recherche Scientifique
Sulfachlorpyridazine-d4 is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of sulfonamide antibiotics.
Metabolic Profiling: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Evaluating the efficacy and safety of new sulfonamide derivatives.
Environmental Studies: Assessing the environmental impact and degradation pathways of sulfonamide antibiotics.
Mécanisme D'action
Target of Action
Sulfachlorpyridazine-d4 is a sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine . It is especially indicated for the treatment of diarrhea caused or complicated by E. coli (colibacillosis) in calves under 1 month of age .
Mode of Action
It belongs to the class of organic compounds known as aminobenzenesulfonamides . These compounds are known to inhibit folic acid synthesis in prokaryotes , which is crucial for bacterial growth and multiplication.
Pharmacokinetics
It is known that the therapeutic efficacy of certain drugs can be increased when used in combination with this compound .
Action Environment
It is known that certain substances can cause a decrease in the absorption of this compound, resulting in a reduced serum concentration and potentially a decrease in efficacy .
Analyse Biochimique
Biochemical Properties
Sulfachlorpyridazine-d4, like its parent compound Sulfachlorpyridazine, is expected to interact with various enzymes and proteins. As a sulfonamide antibiotic, it is known to inhibit dihydropteroate synthase, an enzyme involved in the synthesis of folic acid, which is crucial for bacterial growth .
Cellular Effects
Sulfachlorpyridazine, the parent compound, is known to have a broad-spectrum antibacterial effect, inhibiting the growth of both Gram-positive and Gram-negative aerobic bacteria . It is reasonable to expect that this compound may have similar effects.
Molecular Mechanism
Sulfachlorpyridazine, the parent compound, is known to inhibit dihydropteroate synthase, a key enzyme in the folic acid synthesis pathway in bacteria . This inhibition disrupts the production of folic acid, a vital component for bacterial growth and reproduction.
Temporal Effects in Laboratory Settings
The degradation of Sulfachlorpyridazine has been studied under UV-C/persulfate conditions, indicating potential pathways for its degradation .
Dosage Effects in Animal Models
For Sulfachlorpyridazine, the recommended daily dose for calves is 30 to 45 mg per lb of body weight administered in 2 divided doses for 1 to 5 days .
Metabolic Pathways
As a sulfonamide antibiotic, Sulfachlorpyridazine is known to interfere with the bacterial synthesis of folic acid, a vital component for bacterial growth and reproduction .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that some drugs can bind to transport proteins and be distributed throughout the body. The parent compound, Sulfachlorpyridazine, is known to be absorbed well in animals and is widely distributed throughout the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfachlorpyridazine-d4 involves the incorporation of deuterium atoms into the sulfachlorpyridazine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route may vary, but it generally involves the following steps:
Nitration: The starting material, chloropyridazine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Sulfonation: The amine group is sulfonated to form the sulfonamide.
Deuteration: Finally, the hydrogen atoms are replaced with deuterium using deuterated reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is critical in achieving the desired level of deuterium incorporation .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfachlorpyridazine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfachlorpyridazine: The non-deuterated form of sulfachlorpyridazine-d4.
Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfamethoxazole: A widely used sulfonamide antibiotic often combined with trimethoprim.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in biological systems. This makes this compound particularly useful in drug development and environmental studies .
Propriétés
Numéro CAS |
1795037-54-5 |
|---|---|
Formule moléculaire |
C10H9ClN4O2S |
Poids moléculaire |
288.742 |
Nom IUPAC |
4-amino-N-(6-chloropyridazin-3-yl)-2,3,5,6-tetradeuteriobenzenesulfonamide |
InChI |
InChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)/i1D,2D,3D,4D |
Clé InChI |
XOXHILFPRYWFOD-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl |
Synonymes |
4-Amino-N-(6-chloro-3-pyridazinyl)-benzenesulfonamide-d4; 3-Chloro-6-sulfanilamidopyridazine-d4; Sulfaclorazina-d4; Sulfarene-d4. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


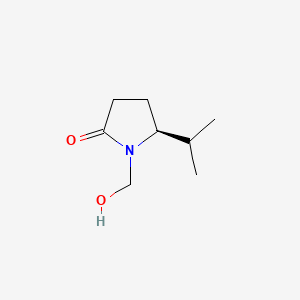
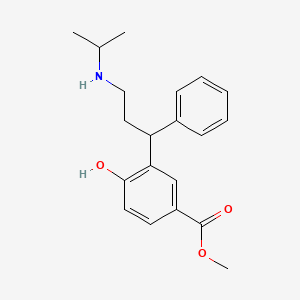
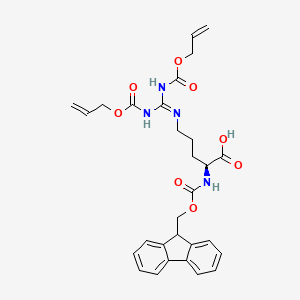
![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)
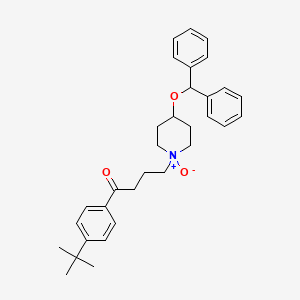
![2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone](/img/structure/B589159.png)
![1-(1-Hydroxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B589160.png)
